
meCgPPh Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meCgPPh Pd G3 is a third-generation palladium catalyst designed for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. Its chemical name is [(1,3,5,7-tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (C₂₉H₃₄NO₆PPdS, MW: 662.04) . The "G3" designation reflects iterative ligand optimizations to enhance catalytic performance, including stability, functional group tolerance, and reaction efficiency under mild conditions .
The unique adamantane-like framework of the MeCgPPh ligand stabilizes the palladium center, enabling high catalytic activity even at room temperature . This catalyst has been instrumental in synthesizing complex organic molecules, such as pharmaceuticals, agrochemicals, and high-spin magnetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meCgPPh Pd G3 involves the coordination of palladium with the ligand (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2’-amino-1,1’-biphenyl). The reaction typically occurs under controlled conditions to prevent exposure to air and moisture, which can degrade the compound .
Industrial Production Methods: In industrial settings, this compound is often produced in bulk using high-throughput methods. ChemBeads, which are chemical-coated glass beads, are used to improve the flowability and uniformity of the compound, making it suitable for automated solid dispensing and high-throughput experimentation .
Chemical Reactions Analysis
Core Reaction Mechanisms
meCgPPh Pd G3 operates through a defined activation pathway:
-
Precatalyst Activation : Methanesulfonate dissociation initiates Pd(0) formation, entering catalytic cycles .
-
Oxidative Addition : Pd(0) inserts into aryl halide bonds (C–X; X = Cl, Br, I).
-
Transmetallation : Organometallic reagents (e.g., boronic acids) transfer organic groups to Pd.
-
Reductive Elimination : C–C or C–heteroatom bond formation regenerates Pd(0) .
This cycle is enhanced by the MeCgPPh ligand’s steric bulk and electron-donating properties, which stabilize intermediates and suppress β-hydride elimination .
Suzuki-Miyaura Coupling
This compound achieves high efficiency in aryl-aryl bond formation:
Substrate Pair | Conditions | Yield | Reference |
---|---|---|---|
4-Bromoaniline + PhB(OH)₂ | K₃PO₄, THF/H₂O, 60°C | 92% | |
2-Naphthyl chloride + Vinyl-Bpin | Cs₂CO₃, dioxane, 80°C | 88% |
Advantages :
-
Tolerates electron-deficient and sterically hindered aryl chlorides .
-
Operates at lower temperatures (50–80°C) vs. earlier-generation catalysts .
Buchwald-Hartwig Amination
The catalyst enables C–N bond formation between aryl halides and amines:
Substrate | Amine | Base | Yield | Reference |
---|---|---|---|---|
2-Chloropyridine | Piperidine | NaOtBu | 85% | |
3-Bromoquinoline | Morpholine | K₃PO₄ | 78% |
Limitations :
Heck Coupling
Alkenylation reactions proceed efficiently under mild conditions:
Aryl Halide | Alkene | Solvent | Yield | Reference |
---|---|---|---|---|
4-Iodotoluene | Styrene | DMF | 91% | |
5-Bromouracil | Acrylate | DMAc | 84% |
Notable Feature :
Sonogashira Coupling
Demonstrated in the synthesis of PqsR inverse agonists :
Substrate | Alkyne | Conditions | Yield |
---|---|---|---|
4-Iodophenol propargyl ether | Arylacetylene | PdCl₂(dppf), THF, 70°C | 26–35% |
Challenges :
Solvent and Additive Effects
Comparative Performance
Parameter | This compound | XPhos Pd G3 | Pd(PPh₃)₄ |
---|---|---|---|
Aryl Chloride Reactivity | High | Moderate | Low |
Turnover Number (TON) | 1,200 | 900 | 300 |
Stability in Solution | >48 h | 24 h | <6 h |
Byproduct Considerations
Activation releases carbazole derivatives, which may:
Scientific Research Applications
meCgPPh Pd G3 is widely used in scientific research due to its versatility and high reactivity. Its applications include:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions .
- Biology: Facilitates the formation of biologically active compounds .
- Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
- Industry: Used in the production of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of meCgPPh Pd G3 involves the stabilization of the palladium center by the ligand, which enhances its reactivity and selectivity. The palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the reactants and promoting the transfer of electrons .
Comparison with Similar Compounds
Catalytic Activity and Reaction Conditions
Table 1: Performance Comparison of Palladium Catalysts in Cross-Coupling Reactions
Key Findings:
- Superior Yield and Mild Conditions : this compound achieves yields up to 92% at room temperature, outperforming Pd(PPh₃)₄, which requires elevated temperatures (60–65°C) yet yields ≤24% .
- Ligand Structural Advantage : The adamantane-like MeCgPPh ligand enhances steric protection and electronic tuning of the palladium center, reducing decomposition and enabling broad substrate compatibility . In contrast, dppf-based systems show moderate yields (68%) even with reactive substrates like p-iodobromobenzene .
- Functional Group Tolerance : this compound tolerates sulfur-containing heterocycles (e.g., 2,5-diiodothiophene, 92% yield) and fluorinated benzothiazoles, whereas traditional catalysts struggle with electron-deficient substrates .
Application Scope and Limitations
Table 2: Substrate Compatibility and Limitations
Key Insights:
- High-Spin Molecule Synthesis : this compound enables the preparation of multi-spin systems (e.g., Blt–(NN)₃, 82% yield), critical for molecular magnetism, a niche where other catalysts like Pd(PPh₃)₄ are ineffective .
- Industrial Relevance : this compound’s robustness in diverse conditions makes it preferable for pharmaceutical and materials science applications, whereas XPhos Pd G3 is more commonly used for challenging substrates like aryl chlorides .
Ligand Design and Evolutionary Improvements
The third-generation MeCgPPh ligand addresses limitations of earlier phosphine ligands:
- First-Generation Ligands (e.g., PPh₃): Limited thermal stability and narrow substrate scope .
- Second-Generation Ligands (e.g., dppf) : Improved stability but moderate yields in room-temperature reactions .
- Third-Generation MeCgPPh: Combines steric bulk and electron-donating properties, suppressing palladium nanoparticle formation and enhancing catalytic turnover .
Biological Activity
The compound meCgPPh Pd G3 , scientifically known as [(1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a palladium-based catalyst that has garnered attention for its applications in various chemical reactions, particularly in the pharmaceutical and fine chemicals industries. This article explores its biological activity, focusing on its catalytic properties and potential therapeutic applications.
Chemical Formula : C29H34NO6PPdS
Molecular Weight : 623.06 g/mol
Structure : The compound features a palladium center coordinated to a phosphine ligand, which is crucial for its reactivity in catalyzing cross-coupling reactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its role as a catalyst in various organic transformations. Its effectiveness in catalyzing reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling has implications for the synthesis of biologically active compounds.
Table 1: Summary of Biological Activities
Case Study 1: Catalytic Efficiency
A study published in Angewandte Chemie demonstrated that this compound exhibited high catalytic efficiency in the amination of heteroaryl chlorides. The ligand's unique structure allowed for unprecedented scope in reaction conditions, leading to significant yields of the desired products. The study highlighted the importance of ligand design in enhancing palladium catalysis .
Mechanistic Insights
The catalytic mechanism of this compound involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with an organometallic reagent (e.g., boronic acid). The final step is reductive elimination, which regenerates the palladium catalyst and releases the coupled product. This mechanism is crucial for understanding how modifications to the ligand can influence reactivity and selectivity.
Q & A
Basic Question: What spectroscopic techniques are recommended for characterizing the structural integrity of meCgPPh Pd G3?
Methodological Answer:
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze ligand coordination and purity (e.g., 31P NMR for phosphine ligands) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm bond lengths/angles .
- X-ray Photoelectron Spectroscopy (XPS) : Verify oxidation states of Pd centers .
- FT-IR Spectroscopy : Identify functional groups in the ligand (e.g., C-H stretches in meCgPPh) .
Key Metrics :
- Yield: 85–90% under optimized conditions.
- Purity: Confirmed via elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Question: How does this compound’s ligand architecture influence regioselectivity in C–H activation reactions?
Methodological Answer:
The bulky meCgPPh ligand sterically directs substrate approach. Investigate via:
- Steric Maps : Generate Tolman cone angles (θ = 160–170°) to quantify steric effects .
- Comparative Studies : Test this compound against analogs (e.g., PPh3-Pd) in model reactions like Suzuki-Miyaura couplings .
- Substrate Scope Analysis : Correlate regioselectivity trends with electronic parameters (Hammett σ values) .
Data Insight :
In aryl bromides, this compound achieves >90% para-selectivity vs. 60–70% for PPh3-Pd, attributed to ligand bulk .
Basic Question: What are the stability thresholds for this compound under ambient vs. inert conditions?
Methodological Answer:
Assess stability via:
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C in air vs. 220°C under argon .
- Long-Term Storage Tests : Monitor Pd aggregation via TEM after 30 days (particle size <2 nm in argon vs. 5–10 nm in air) .
Recommendation : Store under argon at –20°C for >6-month stability .
Advanced Question: What statistical methods are optimal for analyzing batch-to-batch variability in this compound synthesis?
Methodological Answer:
Use:
- Multivariate Analysis (MVA) : Identify critical variables (e.g., temperature, ligand purity) via PCA .
- Control Charts : Track Pd recovery yields (upper/lower limits: ±3σ from mean) across 10 batches .
- Design of Experiments (DoE) : Optimize synthesis parameters (e.g., 23 factorial design for time/temp/pH) .
Case Study :
A 2023 DoE study reduced yield variability from ±12% to ±4% by controlling THF moisture content (<50 ppm) .
Basic Question: How to validate catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Benchmark Reactions : Test against established catalysts (e.g., Pd(PPh3)4) in Buchwald-Hartwig amination .
- Turnover Frequency (TOF) : Calculate using initial rate method (e.g., TOF = 120 h−1 for aryl chlorides) .
- Leaching Tests : ICP-MS analysis post-reaction to confirm <1% Pd leaching .
Advanced Question: What mechanistic insights can operando spectroscopy provide for this compound’s catalytic cycles?
Methodological Answer:
- Operando XAFS : Track Pd oxidation states during catalysis (e.g., Pd(II) → Pd(0) in Heck reactions) .
- In Situ IR : Detect transient intermediates (e.g., Pd-hydride species in hydrogenation) .
- Microkinetic Modeling : Integrate spectroscopic data to refine rate-determining steps .
Example :
Operando studies revealed a Pd(II)/Pd(IV) cycle in C–F activation, contradicting prior Pd(0)/Pd(II) assumptions .
Basic Question: How to mitigate ligand decomposition in this compound during prolonged catalysis?
Methodological Answer:
- Additive Screening : Introduce stabilizing agents (e.g., 1,10-phenanthroline reduces ligand oxidation) .
- Reaction Engineering : Use flow reactors to limit residence time at high temperatures .
Data :
With 5 mol% phenanthroline, ligand decomposition drops from 40% to <5% over 24 hours .
Advanced Question: How to design a comparative study evaluating this compound against state-of-the-art Pd catalysts?
Methodological Answer:
Parameter Standardization : Fix substrate scope, solvent, and temperature .
Statistical Validation : Use ANOVA to confirm significance (p < 0.05) across triplicate runs .
Table Example :
Catalyst | TON (avg) | TOF (h−1) | Selectivity (%) |
---|---|---|---|
This compound | 1,200 | 150 | 92 |
Pd(OAc)2/XPhos | 900 | 130 | 85 |
PEPPSI-IPr | 800 | 110 | 78 |
Properties
Molecular Formula |
C29H34NO6PPdS |
---|---|
Molecular Weight |
662.0 g/mol |
IUPAC Name |
methanesulfonate;palladium(2+);2-phenylaniline;(1R,3S)-1,3,5,7-tetramethyl-2-phenyl-4,6,9-trioxa-2-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21O3P.C12H10N.CH4O3S.Pd/c1-13-10-14(2)18-16(4,17-13)19-15(3,11-13)20(14)12-8-6-5-7-9-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-9H,10-11H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1/t13?,14-,15+,16?,20?;;; |
InChI Key |
BIJGQELPKLBCGJ-OAILJLFKSA-M |
Isomeric SMILES |
C[C@]12CC3(C[C@](P1C4=CC=CC=C4)(OC(O2)(O3)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Canonical SMILES |
CC12CC3(OC(O1)(OC(C2)(P3C4=CC=CC=C4)C)C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.